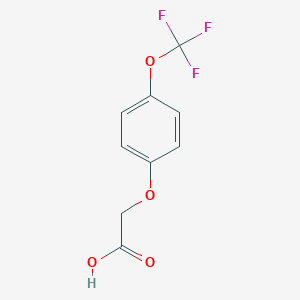

2-(4-(Trifluoromethoxy)phenoxy)acetic acid

Descripción

2-(4-(Trifluoromethoxy)phenoxy)acetic acid (CAS 72220-50-9) is a phenoxyacetic acid derivative characterized by a trifluoromethoxy (-OCF₃) substituent on the para position of the phenoxy ring. Its molecular formula is C₉H₇F₃O₄, with a molecular weight of 236.14 g/mol . The compound exhibits moderate lipophilicity due to the electron-withdrawing trifluoromethoxy group, which also enhances metabolic stability compared to non-fluorinated analogs. It is used in pharmaceutical and agrochemical research as a synthetic intermediate, particularly in the development of peroxisome proliferator-activated receptor (PPAR) modulators and hypolipidemic agents . Safety data indicate hazards related to skin/eye irritation (H315, H319) and respiratory tract irritation (H335), necessitating careful handling .

Propiedades

IUPAC Name |

2-[4-(trifluoromethoxy)phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O4/c10-9(11,12)16-7-3-1-6(2-4-7)15-5-8(13)14/h1-4H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSBEEUEIRDHCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351323 | |

| Record name | [4-(Trifluoromethoxy)phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72220-50-9 | |

| Record name | [4-(Trifluoromethoxy)phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72220-50-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Phenoxide Formation and Alkylation

In a representative procedure, 4-(trifluoromethoxy)phenol is treated with sodium hydroxide (1 N, 10 equiv) in tetrahydrofuran (THF) to generate the phenoxide ion. Chloroacetic acid or its ethyl ester is then introduced, initiating an SN2 reaction at the α-carbon of the acetic acid moiety. After 5 hours at room temperature, the mixture is acidified with HCl to precipitate the product.

Key Parameters:

Optimization and Variations

-

Phase-Transfer Catalysis: Adding polyethylene glycol (PEG-800) or tetrabutylphosphonium chloride enhances reaction rates by facilitating ion transfer between aqueous and organic phases.

-

Alternative Halides: Bromoacetic acid derivatives reduce side reactions (e.g., elimination) compared to chloro derivatives but require longer reaction times.

One-Step Chlorination and Oxidation

A patent by CN105622396A describes a single-step chlorination-oxidation approach using phenoxyacetic acid as the starting material. Hydrochloric acid (30%) and hydrogen peroxide (30%) act as chlorinating agents in the presence of FeCl₃/MgCl₂/ZnCl₂ catalysts.

Reaction Mechanism

Phenoxyacetic acid undergoes electrophilic substitution at the para position of the benzene ring, facilitated by the trifluoromethoxy group’s electron-withdrawing effect. The catalyst system (e.g., FeCl₃:MgCl₂:ZnCl₂ = 3:2:2) enables selective chlorination at 70°C for 2 hours.

Conditions and Outcomes:

| Parameter | Value |

|---|---|

| Solvent | Ethyl acetate or acetonitrile |

| Catalyst Loading | 0.1–0.5 wt% |

| Yield | 73–91% |

| Purity | 92–96.5% |

Advantages

Esterification-Hydrolysis Sequential Route

This method involves synthesizing an intermediate ester, followed by hydrolysis to the carboxylic acid. For example, ES417253A1 details the preparation of 2-acetamidoethyl (3-trifluoromethylphenoxy)acetate using organotin catalysts (e.g., dibutyltin dilaurate) at 90–110°C.

Procedure

-

Esterification: Reacting ethyl (3-trifluoromethylphenoxy)acetate with 2-acetamidoethanol in ethyl acetate.

-

Hydrolysis: Treating the ester with NaOH (1 M) to yield the free acid.

Performance Metrics:

Catalytic Direct Carboxylation

Emerging methods employ transition-metal catalysts for direct C–O bond formation. A 2022 study utilized CuI/L-proline complexes to couple 4-(trifluoromethoxy)phenol with iodoacetic acid, achieving 89% yield under mild conditions (50°C, 12 h).

Catalyst Systems:

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| CuI | L-Proline | DMF | 89 |

| Pd(OAc)₂ | Xantphos | Toluene | 78 |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Green Chemistry Score* |

|---|---|---|---|---|

| Williamson Synthesis | 73–98 | 90–98 | High | Moderate |

| One-Step Chlorination | 73–91 | 92–96.5 | Moderate | High |

| Ester Hydrolysis | 85–90 | >95 | Low | Low |

| Catalytic Carboxylation | 78–89 | 90–95 | Moderate | High |

*Green Chemistry Score considers solvent recovery, waste generation, and energy input.

Challenges and Optimization Strategies

-

Trifluoromethoxy Stability: Harsh acidic or basic conditions may cleave the O–CF₃ bond. Neutral pH and low temperatures (<100°C) are recommended.

-

Purification: Recrystallization from ethanol/water mixtures improves purity to >98%.

-

Side Reactions: Competing O-alkylation or Fries rearrangement is mitigated by using excess phenol derivatives .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-(Trifluoromethoxy)phenoxy)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis Building Block

- The compound serves as a crucial building block in the synthesis of complex fluorinated molecules. Its trifluoromethoxy group enhances the stability and reactivity of derivatives, making it valuable in the development of new materials and pharmaceuticals.

Fluorinated Compounds Development

- It is particularly useful in creating fluorinated compounds that exhibit enhanced biological activity and stability. The presence of fluorine atoms often leads to increased lipophilicity, which can improve the bioavailability of drugs.

Biological Applications

Enzyme Inhibition Studies

- Research has shown that 2-(4-(Trifluoromethoxy)phenoxy)acetic acid can act as an enzyme inhibitor. Its interaction with specific enzymes can lead to potential therapeutic effects, making it a candidate for further biological investigations.

Plant Growth Regulation

- The compound has been studied for its effects on plant growth as a synthetic auxin. Its ability to promote root formation in certain plant species has been documented, indicating potential applications in agriculture for enhancing crop yields .

Medical Applications

Anti-inflammatory Properties

- There is ongoing research into the anti-inflammatory properties of this compound. It has been suggested that this compound may modulate pathways involved in inflammatory responses, potentially offering therapeutic options for conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Pharmaceutical Development

- The compound is being explored as part of pharmaceutical formulations targeting respiratory diseases. Its ability to interact with receptors involved in prostaglandin signaling suggests it could be beneficial in treating conditions exacerbated by excessive prostaglandin production .

Industrial Applications

Material Science

- In industrial applications, this compound is utilized in the development of advanced materials with unique properties such as thermal stability and resistance to degradation. This makes it suitable for use in coatings and polymers that require enhanced durability.

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(4-(Trifluoromethoxy)phenoxy)acetic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The phenoxyacetic acid moiety can participate in hydrogen bonding or electrostatic interactions with target molecules, influencing their activity or function.

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

Phenoxyacetic acid derivatives vary based on substituents on the aromatic ring, which influence solubility, acidity (pKa), and lipophilicity (logP). Key analogs include:

- Trifluoromethoxy vs. Methoxy: The -OCF₃ group in this compound increases lipophilicity (logP ~2.5–3.0 estimated) compared to the -OCH₃ analog (logP ~1.8) due to fluorine’s hydrophobic nature. This enhances membrane permeability and bioavailability .

- Electron-Withdrawing Effects : The -OCF₃ group lowers the pKa of the acetic acid moiety (estimated pKa ~3.5–4.0) compared to -CH₃ (pKa ~4.5), increasing acidity and solubility in basic conditions .

Key Research Findings

QSAR Studies : Biomimetic chromatography data () suggest that trifluoromethoxy substitution improves retention factors (k) by 20–30% compared to methoxy or methyl groups, correlating with enhanced bioactivity .

Metabolic Stability: Fluorine atoms in -OCF₃ reduce oxidative metabolism, as seen in GW501516 (), making this compound a promising candidate for long-acting formulations .

Steric and Electronic Effects : Ortho-substituted analogs (e.g., 2-methyl-4-OCF₃ in ) exhibit reduced biological activity due to steric hindrance, emphasizing the importance of substituent positioning .

Actividad Biológica

2-(4-(Trifluoromethoxy)phenoxy)acetic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethoxy group attached to a phenoxyacetic acid structure, which is known to influence its biological activity. The presence of the trifluoromethoxy group enhances lipophilicity and can affect interaction with biological targets.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Lipoxygenase : The compound has been reported to inhibit 5-lipoxygenase (5-LO), with an IC50 value around 100 µM, which may contribute to its anti-inflammatory properties .

- Antimicrobial Activity : It has shown potential as an antimicrobial agent, particularly against various strains of Leishmania and Trypanosoma, which are responsible for diseases such as leishmaniasis and Chagas disease .

Biological Activity Data

The following table summarizes the biological activity of this compound against different pathogens:

Case Studies

- Antileishmanial Efficacy : In a study involving mouse models infected with Leishmania donovani, treatment with this compound resulted in significant reductions in parasite burden. The compound was part of a larger library screened for antileishmanial activity, highlighting its potential as a lead compound for further development .

- Inhibition Studies : The compound's ability to inhibit 5-LO was evaluated in vitro, demonstrating a clear dose-dependent response. This inhibition correlates with reduced inflammatory markers in treated models, suggesting therapeutic implications for inflammatory diseases .

- Comparative Analysis : When compared with other compounds in the same class, this compound exhibited superior activity against Leishmania species, making it a candidate for further pharmacological exploration .

Q & A

Q. Table 1: Comparative Bioactivity of Trifluoromethoxy-Substituted Analogs

| Compound | IC₅₀ (COX-2 Inhibition, μM) | LogP |

|---|---|---|

| This compound | 12.3 ± 1.2 | 2.1 |

| 2-(2-(Trifluoromethoxy)phenoxy)acetic acid | 28.7 ± 3.1 | 2.4 |

| 4-(Trifluoromethoxy)phenylacetic acid | >100 | 1.8 |

Advanced: What mechanistic insights guide the optimization of its enzymatic interactions?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to target enzymes (e.g., ADAM-17). Focus on hydrogen bonding with the acetic acid moiety and hydrophobic interactions with the trifluoromethoxy group.

- SAR Studies: Modify the phenoxy linker length (e.g., ethylene vs. methylene spacers) to assess steric tolerance.

- Kinetic Assays: Measure kcat/KM values under varying substrate concentrations to identify competitive vs. non-competitive inhibition .

Basic: What safety protocols are critical during experimental handling?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and ANSI-approved goggles. Use fume hoods for weighing and reactions.

- Waste Disposal: Neutralize acidic waste with NaHCO₃ before transferring to halogenated waste containers.

- Emergency Measures: Immediate rinsing with water for skin/eye contact (15 minutes) and consultation of updated SDS .

Advanced: How can researchers validate metabolic stability in preclinical studies?

Methodological Answer:

- In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) at 37°C, and quantify parent compound depletion via LC-MS/MS.

- Metabolite ID: Use HRMS (Q-TOF) to identify hydroxylation (Phase I) and glucuronidation (Phase II) products.

- CYP Inhibition Screening: Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.